1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate
Description
This compound belongs to the pyrrolidine dicarboxylate family, characterized by a five-membered nitrogenous ring with tert-butyl and methyl ester groups at positions 1 and 2, respectively. The (2S,4R) stereochemistry and bromine substituent at the 4-position are critical for its reactivity and applications. Bromine’s role as a leaving group makes this compound valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as an intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQUSDPQTQXELO-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932385-86-8 | |
| Record name | 1-tert-butyl 2-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a pyrrolidine ring with a bromine atom at the 4-position, tert-butyl and methyl ester groups at the 1- and 2-positions, and defined (2S,4R) stereochemistry. Key challenges include:
- Stereoselective bromination at the 4-position without racemization.
- Simultaneous protection of the pyrrolidine nitrogen and carboxylic acid moieties.
- Compatibility of reaction conditions with acid- or base-sensitive functional groups.
Retrosynthetic Analysis and Route Selection
Two primary retrosynthetic approaches dominate the literature:
Pyrrolidine Ring Construction with Pre-Installed Bromine
This strategy involves synthesizing the brominated pyrrolidine core before introducing ester groups.
Starting Material: 4-Hydroxypyrrolidine Derivatives
A common precursor is (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate, which undergoes bromination via Appel reaction (using CBr₄ and PPh₃) or Mitsunobu conditions (with N-bromosuccinimide and diethyl azodicarboxylate) to replace the hydroxyl group with bromine. Yields range from 70–85%, with retention of stereochemistry confirmed by X-ray crystallography.
Reaction Conditions:
| Step | Reagents/Conditions | Yield | Stereochemical Outcome |
|---|---|---|---|
| Bromination of 4-OH | CBr₄, PPh₃, CH₂Cl₂, 0°C → rt | 82% | Retention of (2S,4R) |
| Bromination of 4-OH | NBS, DEAD, PPh₃, THF, -15°C | 78% | Retention of (2S,4R) |
Direct Bromination of Pyrrolidine
An alternative route utilizes 3-bromopyrrolidine, where the bromine is introduced via electrophilic aromatic substitution or radical bromination . However, this method struggles with positional selectivity and often requires chiral resolution.
Late-Stage Bromination of Protected Pyrrolidine
This approach prioritizes early installation of the tert-butyl and methyl esters, followed by bromination.
tert-Butyl Protection via Boc Anhydride
The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or Et₃N). Subsequent esterification of the carboxylic acid with methyl chloride or diazomethane yields the diester intermediate.
- Dissolve (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylic acid in THF.
- Add Boc₂O (1.1 eq) and Et₃N (2 eq) at 0°C.
- Stir for 12 h at rt, then quench with H₂O.
- Extract with EtOAc, dry over Na₂SO₄, and concentrate.
- Treat the residue with MeCl (2 eq) and DIPEA in DMF at 0°C.
Yield: 89% after column chromatography (SiO₂, hexane/EtOAc 4:1).
Bromination of the Protected Intermediate
Bromination is achieved using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄) or PPh₃/CBr₄ in dichloromethane. The choice of conditions depends on the stability of the ester groups:
| Bromination Method | Conditions | Yield | Selectivity |
|---|---|---|---|
| NBS, AIBN, CCl₄ | Reflux, 6 h | 68% | 4-Br: 95% |
| PPh₃, CBr₄, CH₂Cl₂ | 0°C → rt, 3 h | 75% | 4-Br: 98% |
Industrial-Scale Production Considerations
Patents highlight methods optimized for large-scale synthesis:
Stereochemical Control and Analytical Validation
The (2S,4R) configuration is preserved using:
- Chiral auxiliaries : (R)-BINOL-derived catalysts in esterification steps.
- Low-temperature bromination : Prevents epimerization at the 2-position.
Analytical Data:
Comparative Evaluation of Synthetic Routes
| Parameter | Ring Construction Route | Late-Stage Bromination |
|---|---|---|
| Total Steps | 4 | 5 |
| Overall Yield | 62% | 58% |
| Stereopurity | 98% ee | 99% ee |
| Scalability | Moderate | High |
Chemical Reactions Analysis
This compound can undergo various chemical transformations:
Types of Reactions: : It can participate in substitution reactions (nucleophilic or electrophilic), oxidation, and reduction.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines can replace the bromine under conditions like reflux in an aprotic solvent.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the pyrrolidine ring.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the compound.
Major Products Formed
Substitution: Depending on the nucleophile, various substituted pyrrolidines can be formed.
Oxidation: The ring may open, forming carboxylates or other oxidized derivatives.
Reduction: Potentially leads to dehalogenation, forming a more saturated pyrrolidine derivative.
Scientific Research Applications
1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate is a pyrrolidine derivative that has applications in scientific research, especially in medicinal chemistry, due to its potential therapeutic uses. The stereochemistry of the compound, indicated by the (2S,4R) configuration, affects its biological activity and interactions.
Synthesis
1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate can be synthesized using various methods documented in scientific literature and patents. One method involves reacting a brominated pyrrolidine derivative with tert-butyl and methylating agents in an organic solvent, such as tetrahydrofuran, under cooled conditions to ensure selectivity and maintain stereochemistry.
Chemical Reactions
This compound can participate in various chemical reactions, with their nature being dependent on conditions like temperature, solvent, and reactant concentrations. The mechanism of action depends on interactions with biological targets, though specific pathway and receptor interaction data may vary based on current research into its pharmacological properties.
Scientific Applications
1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate has applications in drug development, biochemistry, and organic chemistry. It is a derivative of (2S, 4R)-4-hydroxyproline, where the hydroxyl group at the 4-position is protected as an acetyl ester.
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves interactions with specific molecular targets:
Molecular Targets and Pathways: : It may interact with enzymes, receptors, or nucleic acids, inhibiting or modifying their activity through binding or covalent modification. The steric hindrance from the tert-butyl and methyl groups can play a role in these interactions, influencing binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position substituent defines the compound’s chemical behavior. Key analogs include:
Stereochemical Considerations
All analogs share the (2S,4R) configuration unless modified. For example, (2R,4S)-4-(3-fluoropropyl) derivatives () exhibit distinct biological activities due to reversed stereochemistry, emphasizing the role of chirality in drug-target interactions .
Physicochemical and Functional Comparisons
- Reactivity : Bromine’s leaving group ability surpasses fluorine or hydroxyl, making it ideal for SN2 reactions. Fluorinated analogs, however, resist oxidation and hydrolysis, enhancing pharmacokinetic stability .
- Molecular Weight and Solubility : Brominated derivatives have higher molecular weights and lower solubility in polar solvents compared to fluoro or hydroxyl analogs.
- Biological Activity: Trifluoromethyl and cyano groups improve membrane permeability and target affinity in antiviral and anticancer agents, whereas bromine facilitates late-stage functionalization in medicinal chemistry .
Biological Activity
The compound 1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate is a pyrrolidine derivative that has attracted attention in medicinal chemistry for its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its utility in drug development and other scientific applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Molecular Structure
1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate can be represented by the following molecular formula:
- Molecular Formula: C₁₁H₁₈BrN O₄
- Molecular Weight: 308.169 g/mol
Structural Characteristics
The compound features a bromine atom at the 4-position of the pyrrolidine ring, with tert-butyl and methyl groups at the 1 and 2 positions respectively. This specific stereochemistry (2S,4R) is significant for its biological interactions and pharmacological properties.
The biological activity of 1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate is primarily attributed to its interactions with various biological targets. Research indicates that this compound may influence several biochemical pathways:
- Receptor Interaction: Preliminary studies suggest potential interactions with neurotransmitter receptors, which could modulate synaptic transmission.
- Enzyme Inhibition: The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, though detailed mechanisms are still under investigation.
Pharmacological Applications
1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate has been explored for various pharmacological applications:
- Antidepressant Activity: Some studies have indicated that this compound may possess antidepressant-like effects in animal models.
- Neuroprotective Effects: Its potential neuroprotective properties are being investigated in the context of neurodegenerative diseases.
Case Study 1: Antidepressant Activity
In a study conducted on rodents, administration of 1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results suggest that the compound may enhance serotonergic signaling pathways.
Case Study 2: Neuroprotective Effects
Research published in a peer-reviewed journal demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The study utilized cultured neuronal cells exposed to hydrogen peroxide, showing that treatment with the compound reduced cell death significantly compared to controls.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Reduction in depressive behaviors | |
| Neuroprotective | Reduced oxidative stress-induced apoptosis | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes | Ongoing Research |
| Property | Value |
|---|---|
| Molecular Weight | 308.169 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP | 1.87020 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
